VlpC protein - 144905-81-7

VlpC protein

Catalog Number: EVT-1519635
CAS Number: 144905-81-7
Molecular Formula: C8H13NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

VlpC protein is predominantly sourced from bacteria, particularly those within the genus Vibrio. It falls under the classification of enzymes known as ligases, specifically those that catalyze the formation of peptide bonds during protein synthesis. The classification can be further refined into the broader category of proteins involved in translation and ribosomal activities, which are critical for cellular function and growth.

Synthesis Analysis

Methods

The synthesis of VlpC protein can be achieved through various methods, including:

  • Cell-Free Protein Synthesis (CFPS): This method utilizes extracts from bacterial cells to produce proteins without the need for living cells. The process often involves a combination of transcription and translation reactions, where messenger RNA is transcribed and subsequently translated into protein.
  • In Vitro Transcription and Translation: This approach typically employs plasmids containing the gene encoding VlpC. Following transcription using bacteriophage polymerases, the resultant mRNA is translated in a suitable cell-free system, such as rabbit reticulocyte lysate or insect cell extracts .

Technical Details

The CFPS system can be optimized by adjusting reaction conditions such as temperature, ionic strength, and concentrations of amino acids and cofactors. For instance, using rabbit reticulocyte lysate at 30 °C with specific concentrations of magnesium ions and creatine phosphate can enhance yields significantly .

Molecular Structure Analysis

Structure

The molecular structure of VlpC protein reveals a complex arrangement that facilitates its enzymatic functions. It typically consists of multiple domains that contribute to its stability and activity. The structure includes:

  • Catalytic Domain: Responsible for the enzymatic activity associated with peptide bond formation.
  • Binding Sites: Specific regions that interact with substrates and cofactors during the synthesis process.

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide detailed insights into the three-dimensional configuration of VlpC protein.

Chemical Reactions Analysis

Reactions

VlpC protein participates in several key biochemical reactions:

  • Peptide Bond Formation: This reaction involves the condensation of amino acids to form polypeptides, a critical step in protein synthesis.
  • Post-Translational Modifications: VlpC may also be involved in modifying newly synthesized proteins to achieve functional conformations.

Technical Details

The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of specific ions or cofactors that stabilize the reaction environment.

Mechanism of Action

Process

The mechanism by which VlpC protein operates involves several steps:

  1. Substrate Binding: VlpC binds to its substrate (amino acids or nascent polypeptides).
  2. Catalysis: The catalytic domain facilitates the formation of peptide bonds through nucleophilic attack mechanisms.
  3. Release: The completed polypeptide is released from the active site, allowing for subsequent rounds of synthesis.

Data

Quantitative analyses using mass spectrometry can track the efficiency and rate of peptide bond formation facilitated by VlpC under various experimental conditions .

Physical and Chemical Properties Analysis

Physical Properties

VlpC protein exhibits typical physical properties associated with globular proteins:

  • Solubility: Generally soluble in aqueous solutions under physiological conditions.
  • Stability: Stability can vary based on environmental factors such as temperature and pH.

Chemical Properties

Chemically, VlpC is characterized by:

  • Amino Acid Composition: The specific sequence and composition influence its folding and functional capabilities.
  • Reactivity: The active sites within VlpC allow it to participate in various biochemical reactions crucial for cell viability.

Relevant data regarding these properties can be derived from biochemical assays that measure solubility, stability under stress conditions (e.g., heat shock), and enzymatic activity profiles.

Applications

Scientific Uses

VlpC protein has several applications in scientific research:

  • Protein Synthesis Studies: It serves as a model for studying mechanisms of translation and ribosomal function.
  • Biotechnology: Utilized in synthetic biology for engineering bacterial strains with enhanced capabilities for producing desired proteins.
  • Drug Development: Understanding VlpC's role in bacterial physiology may lead to new antibacterial strategies targeting cell wall synthesis pathways.
Introduction to VlpC in Mycoplasma hyorhinis

Taxonomic Classification and Biological Role of Mycoplasma hyorhinis

Mycoplasma hyorhinis is a wall-less bacterium within the class Mollicutes, characterized by a reduced genome and absence of a cell wall. It colonizes the respiratory tract of swine, acting as a commensal but also causing systemic diseases such as polyserositis, arthritis, and pneumonia under stress conditions. The pathogen disseminates systemically, invading joints and serous membranes, and has been detected in human cancers, indicating zoonotic potential [3] [7]. Its minimal genome (∼750 kb) necessitates reliance on host nutrients, with surface lipoproteins like VlpC critical for host interactions [5] [8].

Overview of the Variable Lipoprotein (Vlp) Family in Mycoplasma Pathogenesis

The Vlp family comprises seven size- and phase-variable lipoproteins (VlpA–G) that form the primary surface antigens of M. hyorhinis. These lipoproteins undergo high-frequency mutations via insertion/deletion (indel) events in:

  • Promoter poly(A) tracts: Regulating transcriptional ON/OFF switching [1].
  • C-terminal repetitive domains: Altering protein size and ligand-binding capacity [3] [5].

Table 1: Characteristics of the Vlp Family in M. hyorhinis

Vlp MemberSize Variation MechanismKey FunctionsExpression Variability
VlpARegion III repeatsAdhesion, immune evasionHigh
VlpBRegion III repeatsAdhesion, plasminogen bindingHigh
VlpCRegion III repeatsAdhesion, ECM binding, plasminogen bindingModerate-High
VlpDRegion III repeatsWeak antigenicity in some strainsLow
VlpERegion III repeatsAdhesion, immune evasionHigh
VlpFRegion III repeatsAdhesion, plasminogen bindingHigh
VlpGRegion III repeatsAdhesion, ECM bindingHigh

VlpC-Specific Structural Features and Processing

VlpC is post-translationally processed via cleavage of a prokaryotic prolipoprotein signal peptide. Mature VlpC contains:

  • Region II: A conserved N-terminal domain proximal to the membrane, critical for membrane anchoring and immune recognition.
  • Region III: A variable C-terminal domain with tandem amino acid repeats subject to indel mutations [6].Surface exposure of Region II enables antibody binding, confirming its role in immune evasion [6].

Functional Roles of VlpC

  • Cytoadhesion: Binds swine tracheal epithelial cells (STEC) and human epithelial cells (NCI-H292) via Region II. Antibodies against Region II block adherence [4] [7].
  • Extracellular Matrix (ECM) and Plasminogen Binding: Interacts with fibronectin, collagen IV, and laminin. Longer Region III repeats (e.g., 12 copies) enhance plasminogen binding, facilitating tissue dissemination [7].
  • Antigenic Variation: Phase variation generates VlpC⁺ and VlpC⁻ subpopulations, enabling immune evasion [1] [5].

Table 2: Impact of VlpC Phase and Size Variation on Pathogenesis

Variation TypeMolecular MechanismFunctional ConsequencePathogenic Role
Phase variationPoly(A) tract indels in promoterTranscriptional ON/OFF switchingImmune evasion, chronic infection
Size variationIndels in Region III repeat unitsAltered ligand-binding affinity (e.g., plasminogen)Enhanced dissemination

Evolutionary Significance of VlpC in Bacterial Surface Antigen Diversity

Mechanisms Driving VlpC Diversity

  • Poly(A) Tract Hypermutation: Spontaneous indels in promoter poly(A) tracts (e.g., 5'-AAAATAAAA-3') stochastically activate or silence vlpC transcription. This generates phenotypically mixed populations from a single clone [1].
  • Recombination in Region III: Homologous recombination between repetitive sequences alters repeat-unit copy numbers. Strains with 12 repeats bind plasminogen more efficiently than those with three repeats, providing a selective advantage [3] [7].
  • Combinatorial Display: Co-expression of VlpC with other Vlps (e.g., VlpB, VlpG) creates surface mosaics, exponentially increasing antigenic diversity [5].

Evolutionary Advantages

VlpC’s variability provides three key advantages:

  • Immune Evasion: Rapid generation of VlpC⁻ variants avoids antibody-mediated killing [1].
  • Host Adaptation: Longer repeats enhance binding to host components (e.g., plasminogen), promoting systemic spread [7].
  • Persistent Colonization: Mixed VlpC⁺/VlpC⁻ populations ensure bacterial survival during fluctuating host immune pressures [5].

Conservation Amidst Variability

Despite high sequence plasticity, Region II of VlpC retains conserved motifs essential for:

  • Membrane anchoring via N-terminal lipidation.
  • Protein folding and stability.
  • Display of variable Region III epitopes [6] [8].This "conserved core, variable periphery" architecture balances structural integrity with antigenic flexibility.

Figure 1: Domain Architecture of VlpC

[Signal Peptide] — [Region II: Conserved, immunogenic] — [Region III: Variable repeats (e.g., 3–12 units)]  

Properties

CAS Number

144905-81-7

Product Name

VlpC protein

Molecular Formula

C8H13NO2

Synonyms

VlpC protein

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